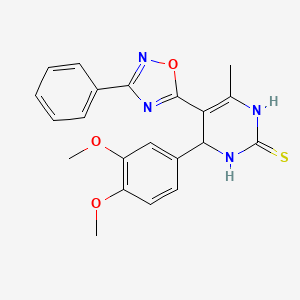

![molecular formula C16H24N4O B1418256 N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172571-84-4](/img/structure/B1418256.png)

N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Overview

Description

The compound is a complex organic molecule that includes a piperidine ring and a quinoxaline ring. Piperidine is a heterocyclic organic compound, which is a key building block in the synthesis of many pharmaceuticals . Quinoxaline is another heterocyclic compound that is often found in various dyes, pharmaceuticals, and organic semiconductors .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the piperidine and quinoxaline rings. Piperidine is a six-membered ring with one nitrogen atom, and quinoxaline is a bicyclic compound that consists of fused benzene and pyrazine rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives have been found to exhibit a wide range of biological activities, which suggests that they may undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the piperidine ring could potentially make this compound a base, as piperidine itself is a strong base .Scientific Research Applications

Radiotherapy Dosimetry

The compound N-(3-Methoxypropyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has been studied for its potential application in radiotherapy dosimetry. Specifically, it has been used to improve the performance of polymer-gel dosimeters . These dosimeters are crucial for ensuring accurate dose delivery in cancer treatments, where precision is paramount.

Dosimetric Properties Evaluation: Researchers have evaluated the dosimetric properties of this compound by adding inorganic salts like lithium chloride (LiCl) to the polymer-gel dosimeter formulation. The addition of LiCl has shown to enhance the dose–response performance, making it a promising candidate for 3-D dose measurements in radiotherapy .

Optical Density Analysis: Another study focused on the optical properties of the polymerization of this compound in gel dosimeters. By using UV-vis spectrophotometry, a simple and low-cost method, the absorbance values of the gel samples were found to increase linearly with the dose, indicating a strong potential for use in radiotherapy dosimetry .

Synthesis of Key Pharmaceutical Intermediates

N-(3-Methoxypropyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is also significant in the synthesis of key pharmaceutical intermediates. For instance, it is involved in the synthesis of prucalopride, a drug used for gastrointestinal disorders.

Method for Synthesizing Prucalopride: A method for synthesizing a key intermediate for prucalopride involves the use of this compound. The process includes several steps that lead to the formation of N-(3-methoxylpropyl)-4-aminopiperidine, which is crucial for the production of prucalopride .

Advanced Imaging Techniques

The compound’s role in enhancing imaging techniques, particularly in the medical field, is another area of application. Its properties can be utilized to improve the clarity and accuracy of imaging, which is essential for diagnosis and treatment planning.

MRI and NMR Enhancements: In the context of MRI and NMR, the compound can be used to adjust the relaxation rates of hydrogen protons within water molecules. This adjustment can lead to higher resolution and accuracy in imaging, which is beneficial for both diagnosis and research purposes .

Cancer Treatment Planning

Accurate cancer treatment planning is critical, and N-(3-Methoxypropyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can play a role in this field by contributing to the development of advanced dosimetry systems.

3-D Dose Distribution Recording: The compound’s ability to record three-dimensional dose distributions can significantly improve the planning and delivery of cancer treatments. This ensures that the specified dose reaches the tumor with the intended distribution while sparing healthy tissues .

Drug Development and Testing

In drug development and testing, the compound can be used to create models that simulate the human body’s response to new drugs, allowing for safer and more effective medications.

Simulation of Drug Responses: By incorporating the compound into gel dosimeters, researchers can simulate how a drug would interact with human tissues. This simulation can provide valuable insights during the drug development phase, leading to better-designed clinical trials .

Material Science

The compound’s unique properties make it suitable for applications in material science, particularly in the development of new materials with specific optical or mechanical properties.

Development of Smart Materials: Materials that respond to environmental stimuli, such as temperature or pH changes, can be developed using this compound. These smart materials have a wide range of applications, from sensors to drug delivery systems .

Environmental Monitoring

N-(3-Methoxypropyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can also be used in environmental monitoring, particularly in the detection and measurement of pollutants.

Pollutant Detection: The compound’s sensitivity to various physical and chemical changes makes it an excellent candidate for creating sensors that can detect pollutants in the environment. This application is crucial for maintaining public health and safety .

Analytical Chemistry

Lastly, the compound finds use in analytical chemistry, where it can be part of assays and tests designed to measure the concentration of substances or the presence of specific compounds.

Assays and Chemical Tests: By utilizing the compound in analytical assays, researchers can develop more accurate and sensitive tests for detecting and quantifying chemicals in various samples. This is important for both research and industrial applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-methoxypropyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c1-21-12-4-9-18-15-16(7-10-17-11-8-16)20-14-6-3-2-5-13(14)19-15/h2-3,5-6,17,20H,4,7-12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCBYDGVXFBUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN=C1C2(CCNCC2)NC3=CC=CC=C3N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)

![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)

![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)

![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)